4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid)

Clinical Chemistry Enzymatic Assays Spectrophotometry

Assay developers requiring maximal colorimetric sensitivity for low-abundance analytes often encounter detection limit constraints with standard Trinder's reagents. This high-purity disodium salt (TODB) directly addresses that limitation. - High molar absorptivity at λmax 550 nm ensures a steeper calibration slope for nanomolar H₂O₂ detection. - Validated for clinical chemistry panels: triglycerides (GPO-POD), cholesterol, and uric acid quantification. - Excellent water solubility enables formulation of stable, single-reagent liquid assays for automated analyzers. Supplied with rigorous QC documentation to ensure lot-to-lot reproducibility in diagnostic manufacturing.

Molecular Formula C15H25NO6S2
Molecular Weight 379.5 g/mol
Cat. No. B8065690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid)
Molecular FormulaC15H25NO6S2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(CCCCS(=O)(=O)O)CCCCS(=O)(=O)O
InChIInChI=1S/C15H25NO6S2/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22)
InChIKeyCNHVXRAZMXBDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TODB: High-Sensitivity H₂O₂ Detection Reagent


4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid), commonly referred to as TODB (free base) or its disodium salt (N,N-Bis(4-sulfobutyl)-3-methylaniline disodium salt, CAS 127544-88-1), is a water-soluble aniline derivative belonging to the class of Trinder's reagents . These reagents function as chromogenic hydrogen donors that undergo oxidative coupling with 4-aminoantipyrine (4-AA) in the presence of hydrogen peroxide and peroxidase to yield a quinoneimine dye, enabling spectrophotometric quantification of analytes such as glucose, cholesterol, triglycerides, and uric acid in clinical and research settings [1].

Differentiating TODB from Other Trinder's Reagents


Despite a shared reaction mechanism, Trinder's reagents exhibit pronounced differences in their chromogenic properties—namely absorption wavelength maxima and molar absorptivity—that directly dictate assay sensitivity and susceptibility to sample matrix interference [1]. TODB, alongside ALPS, TOOS, and TOPS, is characterized by a higher molar absorptivity, which translates to greater colorimetric sensitivity and suitability for quantifying trace analytes in serum. In contrast, reagents such as MADB and MAOS, with absorption maxima at longer wavelengths (630 nm), offer reduced interference from endogenous serum components but trade off raw sensitivity . Consequently, substituting TODB with a high-wavelength analog in a low-abundance analyte assay may compromise detection limits, while using a high-absorptivity reagent like TODB in a high-interference matrix without proper validation may elevate background noise.

TODB Performance Metrics vs. Key Comparators


Absorption Maximum: TODB vs. MADB

TODB yields a chromophore with an absorption maximum at 550 nm upon oxidative coupling with 4-aminoantipyrine . In comparison, the dimethyl-substituted analog MADB (N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline) produces a λmax at 630 nm . This spectral difference carries functional implications: the shorter wavelength of TODB contributes to higher molar absorptivity and thus greater raw sensitivity, whereas the longer wavelength of MADB minimizes interference from bilirubin and other serum chromogens, favoring applications where precision in the presence of matrix contaminants is paramount .

Clinical Chemistry Enzymatic Assays Spectrophotometry

Molar Absorptivity: High-Sensitivity vs. Low-Interference

TODB is consistently grouped with ALPS, TOOS, and TOPS as a 'high molar absorptivity' Trinder's reagent, implying enhanced colorimetric sensitivity suitable for detecting trace serum analytes [1]. While explicit molar extinction coefficients for the 550 nm chromophore are not always tabulated, the disodium salt of TODB exhibits a molar absorptivity of ≥ 9,900 at 257 nm , a metric used for quality control. The practical outcome is that TODB-based assays can reliably quantify low-abundance targets where reagents like MADB or MAOS (630 nm, lower molar absorptivity) may lack the necessary signal-to-noise ratio for trace detection [1].

Colorimetric Assays Biochemical Analysis Diagnostic Reagents

Aqueous Solubility & Purity: Disodium Salt vs. Free Base

The disodium salt form of TODB (CAS 127544-88-1) demonstrates high water solubility, with 100 mg dissolving in 10 mL water to yield a clear, colorless solution . This solubility facilitates straightforward preparation of aqueous assay buffers without the need for organic co-solvents that might interfere with enzymatic activity. Commercially available TODB disodium salt typically meets a purity specification of ≥ 98% by HPLC and ≥ 99% for some suppliers . In contrast, the free base form (4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid), CAS 127544-88-1 free acid) may exhibit different solubility characteristics and is less commonly used directly in aqueous diagnostic kits.

Reagent Solubility Quality Control Assay Development

Validated Conditions: Fructosamine-6-Kinase Assay

A peer-reviewed study employing a coupled enzymatic assay for ϵ-fructosyl lysine utilized TODB at a final concentration of 1.5 mM, alongside 1.5 mM 4-aminoantipyrine, 2 U/mL peroxidase, and 25 mM HEPES buffer (pH 7.1) at 25°C, with absorbance measured at 546 nm [1]. This validated reaction mixture demonstrates the compatibility of TODB with a multi-enzyme cascade (including pyruvate kinase and pyruvate oxidase) and its ability to generate a quantifiable chromogenic signal under near-physiological pH conditions. While direct comparator data from the same study is absent, this establishes a benchmark for assay developers seeking to adapt TODB to similar coupled oxidase-peroxidase detection schemes.

Enzyme Assay Method Validation Coupled Assays

TODB Optimized Application Scenarios


Triglyceride Quantification in Serum/Plasma

TODB is widely incorporated into GPO-POD (glycerol-3-phosphate oxidase – peroxidase) colorimetric kits for triglyceride quantification. In this workflow, triglycerides are hydrolyzed to glycerol and subsequently oxidized to generate H₂O₂. TODB couples with 4-AA in the presence of peroxidase to produce a quinoneimine dye with λmax at 550 nm [1]. The high molar absorptivity of TODB's chromophore ensures sensitive detection of the nanomolar H₂O₂ produced from physiological triglyceride concentrations, while its excellent water solubility enables ready formulation into liquid-stable reagents for automated clinical analyzers .

Total Cholesterol & HDL/LDL Assays

Similar to triglyceride testing, cholesterol assays employ cholesterol oxidase to generate H₂O₂ from free cholesterol. TODB serves as the chromogenic partner to 4-AA in the subsequent peroxidase-catalyzed color development [2]. The sensitivity afforded by TODB (λmax 550 nm) is advantageous for quantifying the relatively narrow dynamic range of HDL cholesterol, where maximizing signal-to-noise improves precision at lower concentrations. Manufacturers select TODB for cholesterol reagent kits when the primary requirement is detecting low-abundance lipoprotein fractions rather than mitigating high serum background interference [3].

High-Sensitivity Coupled Enzymatic Assays

Research laboratories developing bespoke coupled assays that rely on terminal H₂O₂ detection can adopt TODB using the validated conditions established in peer-reviewed literature: 1.5 mM TODB, 1.5 mM 4-AA, 2 U/mL peroxidase in 25 mM HEPES (pH 7.1) at 25°C [4]. This protocol is particularly suited for analytes present at low micromolar concentrations, where the high molar absorptivity of the TODB chromophore translates into a steeper calibration slope and improved detection limit compared to lower-sensitivity Trinder's reagents. The defined solubility and purity specifications of the disodium salt further ensure reproducible reagent preparation.

Uric Acid Quantification

Uricase-based methods for serum uric acid generate H₂O₂ stoichiometrically, making TODB a compatible chromogen for this assay format. The reagent's placement in the 'high-sensitivity' Trinder's group aligns with the clinical need to accurately measure uric acid across its reference range (approximately 150–450 μmol/L in serum), where precise quantitation at the lower end aids in diagnosing hypouricemia . While manufacturers may also employ MADB or MAOS when interference from other serum constituents is problematic, TODB remains the reagent of choice when maximizing analytical sensitivity is the primary design criterion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.